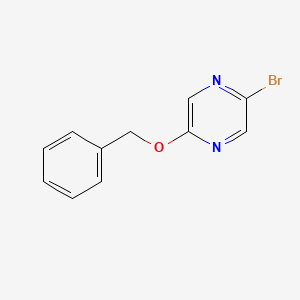

2-Benzyloxy-5-bromopyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyloxy-5-bromopyrazine is a chemical compound with the molecular formula C11H9BrN2O . It is used in research and development .

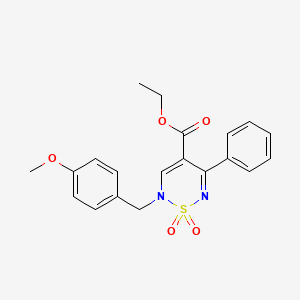

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-bromopyrazine consists of a pyrazine ring substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position . The molecular weight of this compound is 265.1 g/mol .Wissenschaftliche Forschungsanwendungen

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Benzyloxy-5-bromopyrazine: is a valuable compound in transition metal-catalyzed cross-coupling reactions, which are pivotal for carbon–carbon and carbon–heteroatom bond formation . These reactions are essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The bromopyrazine serves as a substrate for various coupling reactions like Suzuki, Heck, and Stille, providing a pathway to diversely substituted pyrazines.

Pharmaceutical Synthesis

The compound finds significant use in the synthesis of pharmaceuticals. Due to the presence of a pyrazine core, which is common in many biologically active compounds, 2-Benzyloxy-5-bromopyrazine can be used to create derivatives that possess potential therapeutic properties . It’s particularly useful in the development of new drugs with improved efficacy and safety profiles.

Photovoltaic Devices

Functionalized pyrazines, such as 2-Benzyloxy-5-bromopyrazine , are being explored for their application in photovoltaic devices . The electron-deficient nature of the pyrazine ring makes it an excellent candidate for creating organic semiconductor materials that can be used in solar cells to convert light into electricity.

Ligands for Catalysis

This compound is also utilized as a ligand in catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which is often used in catalytic processes . 2-Benzyloxy-5-bromopyrazine can be modified to bind selectively to metals, thereby influencing the reactivity and selectivity of the catalytic system.

Selective Extractants for f-block Metals

In the field of inorganic chemistry, 2-Benzyloxy-5-bromopyrazine is applied as a selective extractant for f-block metals . These metals, which include lanthanides and actinides, are important in various high-tech applications, and efficient separation techniques are crucial for their recovery and purification.

Organic Synthesis Intermediates

Lastly, 2-Benzyloxy-5-bromopyrazine acts as an intermediate in organic synthesis. It’s used to prepare other chemical compounds through reactions such as nucleophilic aromatic substitution, which allows for the introduction of various functional groups into the pyrazine ring . This expands the utility of the compound in creating a wide range of organic molecules.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-phenylmethoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDXZWQIHBNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-bromopyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)